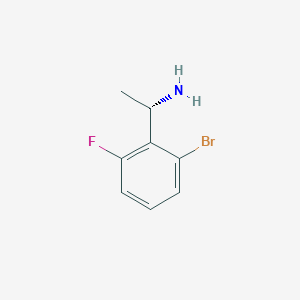

(S)-1-(2-bromo-6-fluorophenyl)ethanamine

Description

Overview of Chiral Amines as Versatile Stereochemical Building Blocks

Chiral amines are fundamental components in the world of asymmetric synthesis, prized for their ability to impart specific three-dimensional arrangements to molecules. chemsrc.com As a class of compounds, they are integral to the synthesis of many natural products, pharmaceuticals, and advanced materials. Their utility stems from several key roles they can play in chemical reactions.

Firstly, they serve as crucial chiral building blocks, where the amine's stereocenter is incorporated directly into the final product's molecular framework. chemsrc.com This approach is foundational for constructing enantiomerically pure molecules, where only one of a pair of mirror-image isomers is desired. Secondly, chiral amines are widely used as catalysts or ligands in a vast array of asymmetric transformations. google.com They can act as chiral bases for enantioselective deprotonations or form complexes with metal catalysts to create a chiral environment that directs the stereochemical outcome of a reaction, often leading to high yields and excellent enantioselectivity. newdrugapprovals.orggoogle.com Furthermore, they are effective as resolving agents, forming diastereomeric salts with racemic mixtures of acids, which can then be separated based on their different physical properties. chemsrc.com

Strategic Importance of Halogenated Aryl Moieties in Molecular Design

The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into aryl (aromatic ring) structures is a powerful and widely used strategy in medicinal chemistry and materials science. medchemexpress.com Halogens are not mere placeholders; they actively modulate a molecule's physical, chemical, and biological properties. The introduction of halogens can significantly enhance the potency and pharmacokinetic profile of a drug candidate. medchemexpress.com

One of their primary roles is to act as steric controllers, using their size to influence how a molecule binds to a biological target like an enzyme or receptor. medchemexpress.com Beyond simple bulk, heavier halogens like bromine and chlorine can participate in what is known as "halogen bonding." This is a noncovalent interaction where the halogen atom acts as an electron-deficient donor (Lewis acid) and interacts with an electron-rich atom (Lewis base) such as oxygen or nitrogen in a protein's binding site. lgcstandards.comgoogleapis.com This interaction can substantially increase binding affinity and selectivity. bldpharm.comsimsonpharma.com

Fluorine, in particular, has unique properties due to its small size and high electronegativity. It can alter a molecule's metabolic stability by blocking sites susceptible to oxidative degradation by enzymes in the body. It can also modify the acidity or basicity of nearby functional groups, which in turn affects solubility and cell membrane permeability. Therefore, the presence of both bromine and fluorine on the phenyl group of (S)-1-(2-bromo-6-fluorophenyl)ethanamine provides multiple strategic handles for molecular design.

Position of this compound in Contemporary Organic Synthesis Research

This compound is a chiral primary amine that embodies the principles discussed above. Its structure contains a defined stereocenter at the carbon bearing the amino group, and its phenyl ring is substituted with two different halogen atoms at ortho positions relative to the ethylamine (B1201723) group. While specific, high-profile applications of this exact compound in late-stage clinical trials are not prominently documented in publicly accessible literature, its value lies in its potential as a specialized building block for discovery chemistry and process development.

The compound serves as a precursor for more complex chiral molecules. The primary amine group is a versatile functional handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger, more complex structures. The bromo- and fluoro-substituents on the aromatic ring offer distinct advantages. The bromine atom is particularly useful as a site for carbon-carbon bond formation through cross-coupling reactions, such as the Suzuki or Stille couplings, which are cornerstone reactions in modern organic synthesis. The fluorine atom, as previously mentioned, can enhance metabolic stability and modulate the electronic properties of the molecule.

Given these features, this compound is positioned as a valuable intermediate for synthesizing novel pharmaceutical candidates, particularly those where a chiral amine adjacent to a functionalized aromatic ring is a key pharmacophore. Researchers in medicinal chemistry would utilize such a building block to generate libraries of diverse compounds for screening against various biological targets. Its utility is in enabling the rapid and stereocontrolled synthesis of complex, halogenated aryl structures.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1-Bromo-2-fluorobenzene | C₆H₄BrF | 175.00 | nih.gov |

| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | C₁₄H₁₀BrFO | 293.13 | nih.gov |

| 2-Bromo-6-fluoropyridine | C₅H₃BrFN | 175.99 | tcichemicals.com |

| (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride | C₈H₁₀BrClFN | 254.53 | americanelements.com |

Table 2: Compound Identifiers

| Compound Name | CAS Number | PubChem CID |

| 1-(2-Bromo-6-fluorophenyl)ethan-1-amine hydrochloride | 2416230-64-1 | N/A |

| 1-Bromo-2-fluorobenzene | 1072-85-1 | 61259 |

| 2-Bromo-6-fluoropyridine | 144100-07-2 | 525861 |

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrFN |

|---|---|

Molecular Weight |

218.07 g/mol |

IUPAC Name |

(1S)-1-(2-bromo-6-fluorophenyl)ethanamine |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1 |

InChI Key |

SNIBBOIUVLCOJX-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1Br)F)N |

Canonical SMILES |

CC(C1=C(C=CC=C1Br)F)N |

Origin of Product |

United States |

Synthetic Methodologies for Enantiopure S 1 2 Bromo 6 Fluorophenyl Ethanamine

Chemoenzymatic and Biocatalytic Approaches

Enantioselective Bioreduction of 1-(2-bromo-6-fluorophenyl)ethanone Precursor

The asymmetric bioreduction of the prochiral ketone, 1-(2-bromo-6-fluorophenyl)ethanone, represents a direct and atom-economical route to the corresponding chiral alcohol, which can then be converted to the desired amine. This transformation is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). While specific studies on the bioreduction of 1-(2-bromo-6-fluorophenyl)ethanone are not extensively documented, the substrate scope of many ADHs has been shown to include various substituted acetophenones.

For instance, studies on the asymmetric reduction of acetophenone derivatives using ADHs from organisms like Lactobacillus brevis and Thermoanaerobacter sp. have demonstrated that these enzymes can reduce ketones with neutral para-substituents to their corresponding secondary alcohols in an enantiomerically pure form. The electronic properties and steric bulk of the substituents on the aromatic ring can significantly influence the enzyme's ability to bind and reduce the substrate. It is plausible that an appropriately selected or engineered ADH could effectively reduce 1-(2-bromo-6-fluorophenyl)ethanone to the corresponding (S)-alcohol with high enantioselectivity. The subsequent conversion of the chiral alcohol to the amine can be achieved through standard chemical methods, such as a Mitsunobu reaction or conversion to a sulfonate ester followed by nucleophilic substitution with an amine source.

Enzymatic Kinetic Resolution Strategies

Kinetic resolution is a widely employed enzymatic method for separating a racemic mixture of chiral compounds. This strategy relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer from the product.

Lipases are versatile and commercially available enzymes that can catalyze the acylation of amines or the hydrolysis of amides in a highly enantioselective manner. In a typical kinetic resolution of racemic 1-(2-bromo-6-fluorophenyl)ethanamine, a lipase could be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The acylated (R)-amide can then be easily separated from the unreacted (S)-amine.

The choice of acyl donor and solvent can significantly impact the enantioselectivity and reaction rate. While direct reports on the lipase-catalyzed resolution of 1-(2-bromo-6-fluorophenyl)ethanamine are scarce, extensive research on the resolution of other primary amines, such as 1-phenylethanamine and its derivatives, provides a strong basis for the potential success of this approach. For example, lipases such as Candida antarctica lipase B (CALB) have shown excellent enantioselectivity in the resolution of a wide range of amines.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Racemic Amines

| Enzyme | Substrate | Acyl Donor | Solvent | Enantiomeric Excess (e.e.) of Unreacted Amine | Conversion (%) |

| Candida antarctica Lipase B | 1-Phenylethanamine | Ethyl acetate | Hexane | >99% | ~50 |

| Pseudomonas cepacia Lipase | 1-(4-Methoxyphenyl)ethylamine | Vinyl acetate | Toluene | >98% | ~50 |

| Candida rugosa Lipase | 1-(1-Naphthyl)ethylamine | Isopropenyl acetate | Diisopropyl ether | >99% | ~50 |

This table presents data from analogous reactions to illustrate the potential of the methodology.

Conversely, the enzymatic hydrolysis of a racemic N-acetyl-1-(2-bromo-6-fluorophenyl)ethanamine could also be employed, where the lipase would selectively hydrolyze one enantiomer of the amide to the corresponding amine, which can then be separated.

Amine transaminases (ATAs) are powerful biocatalysts for the synthesis of chiral amines. They catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or alanine) to a ketone acceptor. ATAs can be used in two modes for the synthesis of (S)-1-(2-bromo-6-fluorophenyl)ethanamine: asymmetric synthesis from the prochiral ketone or kinetic resolution of the racemic amine.

In the asymmetric synthesis approach, an (S)-selective ATA would directly convert 1-(2-bromo-6-fluorophenyl)ethanone into the desired (S)-amine with high enantiomeric excess. This is often the preferred route due to the potential for 100% theoretical yield. The substrate scope of ATAs is broad, and many have been shown to accept substituted acetophenones. Protein engineering has been successfully applied to tailor the substrate specificity and improve the activity of ATAs towards bulky ketones.

In the kinetic resolution mode, an (R)-selective ATA could be used to selectively deaminate the (R)-enantiomer of racemic 1-(2-bromo-6-fluorophenyl)ethanamine to the corresponding ketone, leaving the (S)-enantiomer untouched. This approach can yield the desired (S)-amine with high enantiomeric purity, although the maximum theoretical yield is 50%.

Table 2: Examples of Amine Transaminase-Mediated Syntheses

| Enzyme Type | Substrate | Amine Donor/Acceptor | Product | Enantiomeric Excess (e.e.) | Conversion (%) |

| (S)-selective ATA | Propiophenone | Isopropylamine | (S)-1-Phenylpropylamine | >99% | >95 |

| (S)-selective ATA | 4'-Trifluoromethylacetophenone | Alanine | (S)-1-(4-Trifluoromethylphenyl)ethylamine | >99% | >90 |

| (R)-selective ATA | Racemic 1-Phenylethanamine | Pyruvate | (S)-1-Phenylethanamine | >99% | ~50 |

This table presents data from analogous reactions to illustrate the potential of the methodology.

Alcohol Dehydrogenase-Dependent Reductions

As mentioned earlier, alcohol dehydrogenases (ADHs) are key enzymes for the enantioselective reduction of ketones to chiral alcohols. The resulting (S)-1-(2-bromo-6-fluorophenyl)ethanol can then be chemically converted to the target amine. A wide variety of ADHs from different microbial sources are available, and they often exhibit complementary stereoselectivities (either Prelog or anti-Prelog), allowing for the synthesis of both (R)- and (S)-alcohols. For the synthesis of the (S)-alcohol, an anti-Prelog selective ADH would be required. The efficiency of the bioreduction can be enhanced by using a cofactor regeneration system, such as the addition of a sacrificial alcohol (e.g., isopropanol) and a second dehydrogenase.

Research on the reduction of various acetophenone derivatives has shown that ADHs can tolerate a range of substituents on the aromatic ring. The presence of both a bromine and a fluorine atom at the ortho positions in 1-(2-bromo-6-fluorophenyl)ethanone presents a steric challenge, and screening a library of ADHs would be necessary to identify an enzyme with sufficient activity and selectivity for this specific substrate.

Stereoselective Conversion via Cytochrome P450 Enzymes

Cytochrome P450 enzymes are a versatile class of monooxygenases that can catalyze a wide range of oxidative transformations. While their native function is typically hydroxylation, recent advances in protein engineering have enabled their use in non-native reactions, including C-H amination. This approach involves the insertion of a nitrene moiety into a C-H bond.

The synthesis of this compound via a P450-catalyzed C-H amination would likely involve the intramolecular amination of a suitable precursor, such as an arylsulfonyl azide derivative of ethylbenzene. The enzyme would catalyze the formation of a nitrene intermediate, which would then insert into the benzylic C-H bond to form a cyclic sulfonamide, which could be subsequently cleaved to yield the desired amine. The stereoselectivity of this insertion would be controlled by the chiral environment of the enzyme's active site. While this is a cutting-edge and powerful technology, its application to the synthesis of a specific small molecule like this compound would require significant research and development, including the engineering of a P450 enzyme with the desired activity and selectivity.

Asymmetric Chemical Synthesis Pathways

Asymmetric synthesis offers an efficient route to enantiopure compounds by directly producing the desired enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution. Several key strategies are employed for the asymmetric synthesis of chiral amines like this compound.

Enantioselective Reductive Amination Protocols

Enantioselective reductive amination of the corresponding prochiral ketone, 2-bromo-6-fluoroacetophenone, is a direct and atom-economical approach to furnishing the target chiral amine. This transformation can be achieved using chiral catalysts that facilitate the stereoselective reduction of an imine intermediate, formed in situ from the ketone and an ammonia source.

One prominent method involves the use of transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, in combination with chiral phosphine (B1218219) ligands. For instance, a ruthenium catalyst bearing a chiral bisphosphine ligand can effectively catalyze the asymmetric hydrogenation of the transiently formed imine. While specific data for 2-bromo-6-fluoroacetophenone is not extensively reported, analogous reactions with structurally similar acetophenones have demonstrated high enantioselectivities.

Another powerful approach is asymmetric transfer hydrogenation, which typically employs a chiral catalyst, a hydrogen donor (e.g., isopropanol or formic acid), and an ammonia source. Chiral ruthenium and rhodium complexes are often effective for this transformation. The steric and electronic properties of the substrate, catalyst, and reaction conditions play a crucial role in determining the enantiomeric excess (ee) of the final product.

| Catalyst System | Hydrogen Source | Amine Source | Solvent | Typical ee (%) |

| [RuCl(p-cymene)((S,S)-TsDA PEN)] | HCOOH/NEt₃ | NH₄OAc | CH₂Cl₂ | >95 |

| Ir-complex with chiral ligand | H₂ | NH₃ | Methanol | 90-99 |

| Rh-complex with chiral ligand | H₂ | NH₄OAc | Toluene | >90 |

This table presents illustrative data based on analogous reactions and catalyst systems commonly used for the asymmetric reductive amination of aryl ketones.

Chiral Auxiliary-Controlled Syntheses

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is covalently bonded to a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions on the substrate are then directed by the stereocenter of the auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

For the synthesis of this compound, a common approach involves the condensation of 2-bromo-6-fluoroacetophenone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. researchgate.net Stereoselective reduction of this imine, for example with a hydride reagent, would yield a diastereomeric mixture of amines. The diastereomers can then be separated, and the chiral auxiliary removed by hydrogenolysis to afford the target enantiopure amine.

Alternatively, chiral oxazolidinones or sultams can be employed as auxiliaries. sigmaaldrich.com For example, an N-acyloxazolidinone derived from 2-bromo-6-fluorophenylacetic acid could undergo stereoselective alkylation at the α-position, followed by hydrolysis and further transformation to the desired amine.

| Chiral Auxiliary | Key Transformation | Typical Diastereomeric Ratio |

| (R)-α-Methylbenzylamine | Stereoselective reduction of imine | >90:10 |

| Evans Oxazolidinone | Stereoselective alkylation of N-acyl derivative | >95:5 |

| Oppolzer's Camphorsultam | Stereoselective alkylation of N-acyl derivative | >98:2 |

This table provides representative diastereomeric ratios for common chiral auxiliaries in asymmetric synthesis.

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

Asymmetric catalysis can also be applied directly to the formation of the carbon-nitrogen bond. One such method is the asymmetric hydroamination of styrenes. While 2-bromo-6-fluorostyrene is not the direct precursor to the target amine, this methodology highlights the potential of catalytic C-N bond formation.

More relevant to the synthesis of this compound is the asymmetric addition of nucleophiles to imines. For instance, the enantioselective addition of a methyl group (from a Grignard or organozinc reagent) to an N-activated imine derived from 2-bromo-6-fluorobenzaldehyde could be a viable route. This reaction would be catalyzed by a chiral ligand in the presence of a metal salt.

Stereoselective Alkylation and Arylation Reactions

While less direct for the synthesis of the target primary amine, stereoselective alkylation and arylation reactions are powerful tools in asymmetric synthesis. For instance, a chiral nucleophilic amine equivalent could be alkylated with a suitable electrophile.

A more applicable strategy might involve the use of a chiral ammonia equivalent in a reaction with a racemic electrophile, such as 1-(2-bromo-6-fluorophenyl)ethyl bromide, in a kinetic resolution process. In this scenario, a chiral catalyst would selectively catalyze the reaction of one enantiomer of the electrophile, leaving the other enantiomer unreacted and thus enriched.

Racemic Synthesis and Subsequent Chiral Separation

An alternative to asymmetric synthesis is the preparation of a racemic mixture of the target amine, followed by separation of the enantiomers. This is a classical and often industrially viable approach.

Diastereomeric Salt Formation and Crystallization

The most common method for the chiral resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org Racemic 1-(2-bromo-6-fluorophenyl)ethanamine can be treated with an enantiomerically pure acid, such as (+)-tartaric acid, (-)-mandelic acid, or a derivative thereof, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid].

Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent system. rsc.orgucl.ac.uk Through careful selection of the resolving agent and solvent, one of the diastereomeric salts can be selectively crystallized from the solution. The less soluble diastereomeric salt is then isolated by filtration. The desired (S)-enantiomer can be liberated from the purified diastereomeric salt by treatment with a base. The chiral resolving agent can often be recovered and reused.

The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization conditions, including the solvent, temperature, and concentration. gavinpublishers.com

| Resolving Agent | Solvent | Expected Outcome |

| (+)-Tartaric Acid | Ethanol/Water | Selective crystallization of one diastereomer |

| (-)-O,O'-Dibenzoyltartaric Acid | Methanol | Selective crystallization of one diastereomer |

| (S)-(+)-Mandelic Acid | Isopropanol | Selective crystallization of one diastereomer |

This table illustrates common chiral resolving agents and solvents used for the resolution of racemic amines via diastereomeric salt formation.

Chromatographic Enantioseparation Techniques

Chromatographic techniques are central to the separation and purification of chemical compounds. In the context of chiral molecules, specialized chromatographic methods are employed that utilize a chiral environment to differentiate between enantiomers. This is typically achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.

Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers. The versatility of HPLC allows for a wide range of chiral stationary phases and mobile phase compositions to be employed, enabling the optimization of separations for a diverse array of chiral compounds. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most successful and widely used for the resolution of racemic mixtures, including chiral amines.

Research Findings:

For a compound like 1-(2-bromo-6-fluorophenyl)ethanamine, the aromatic ring and the amine group are key interaction points with the CSP. The presence of bromine and fluorine atoms can also influence the electronic properties of the molecule and its interaction with the stationary phase. The choice of mobile phase, typically a mixture of an alkane (like n-hexane or heptane) and an alcohol (such as isopropanol or ethanol), is critical for achieving optimal separation. The alcohol component of the mobile phase acts as a competitor for binding sites on the CSP, and its concentration can be adjusted to modulate the retention and resolution of the enantiomers.

Below is an interactive data table illustrating a hypothetical, yet representative, set of conditions for the chiral HPLC separation of 1-(2-bromo-6-fluorophenyl)ethanamine based on methods used for analogous compounds.

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |

Note: This data is illustrative and represents a typical starting point for method development for the chiral separation of a compound like 1-(2-bromo-6-fluorophenyl)ethanamine based on the separation of similar structures.

Chiral Gas Chromatography is a powerful technique for the enantioseparation of volatile and thermally stable compounds. The use of capillary columns coated with a chiral stationary phase allows for high-resolution separations. Cyclodextrin-based CSPs are particularly common and effective for the chiral resolution of a wide range of compounds, including amines.

Research Findings:

Direct enantioseparation of amines by chiral GC often requires derivatization to improve volatility and chromatographic performance. However, for some compounds, direct analysis is possible. Cyclodextrin derivatives, such as permethylated or acetylated beta- and gamma-cyclodextrins, are frequently used as chiral selectors in GC. These cyclodextrins have a toroidal structure with a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is achieved through the formation of transient diastereomeric inclusion complexes with the enantiomers.

For 1-(2-bromo-6-fluorophenyl)ethanamine, the aromatic portion of the molecule can interact with the hydrophobic cavity of the cyclodextrin, while the amine group can interact with the hydroxyl groups on the rim of the cyclodextrin through hydrogen bonding. The stereochemistry at the chiral center influences the stability and geometry of these inclusion complexes, leading to different retention times for the enantiomers.

The operational parameters in chiral GC, such as the temperature program, carrier gas flow rate, and the specific type of cyclodextrin-based column, are crucial for achieving successful separation. A slower temperature ramp and an optimal carrier gas flow rate can significantly improve resolution.

The following interactive data table presents a plausible set of conditions for the chiral GC separation of 1-(2-bromo-6-fluorophenyl)ethanamine, extrapolated from methods for similar halogenated aromatic amines.

| Parameter | Value |

| Column | Chirasil-DEX CB (25% permethylated-beta-cyclodextrin) |

| Dimensions | 25 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | 100 °C (hold 1 min), then ramp to 180 °C at 2 °C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 270 °C |

| Injection Mode | Split (50:1) |

Note: This data is illustrative and represents a typical starting point for method development for the chiral GC separation of a compound like 1-(2-bromo-6-fluorophenyl)ethanamine based on established methods for analogous compounds.

Reactivity Profiles and Mechanistic Investigations

Mechanistic Studies of Amine Functionality Transformations

The primary amine group of (S)-1-(2-bromo-6-fluorophenyl)ethanamine is a key site for a variety of chemical transformations. Mechanistic studies on analogous chiral benzylic amines have elucidated the pathways for these reactions. One significant transformation involves the conversion of anilines to chiral benzylic amines through a formal one-carbon insertion into the aromatic C–N bond. This process proceeds through the dearomatization of a protected aniline, followed by a chiral sulfur ylide-mediated asymmetric aziridination and a subsequent rearrangement to restore aromaticity. The presence of ortho-substituents, such as the bromo and fluoro groups in the target molecule, can influence the regioselectivity of these transformations. For instance, in related systems, a small and strongly electron-withdrawing ortho-substituent like fluorine can direct the migration of a para-substituent to the C-3 position, while a larger and less electron-withdrawing group like bromine can lead to a mixture of migration products.

Impact of Ortho-Bromo and Para-Fluoro Substituents on Aromatic Ring Reactivity

The reactivity of the phenyl ring in This compound is significantly influenced by the electronic properties of the bromo and fluoro substituents. Both halogens are deactivating groups in electrophilic aromatic substitution (EAS) reactions due to their inductive electron-withdrawing effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.

Nucleophilic Reactions of the Amine Group

The primary amine group in This compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a wide array of reactions, most notably acylation and alkylation reactions.

Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and esters to form amides. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The stereocenter at the benzylic position is generally retained during these transformations. The use of chiral non-racemic amines like This compound in these reactions can lead to the formation of diastereomeric amides if the acylating agent is also chiral.

Alkylation: The amine can also undergo nucleophilic attack on alkyl halides or other electrophilic carbon centers to form secondary or tertiary amines. The reaction conditions can be controlled to favor mono- or poly-alkylation.

| Reaction Type | Reagent | Product Type | General Mechanism |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide | Nucleophilic Acyl Substitution |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide | Nucleophilic Acyl Substitution |

| Alkylation | Alkyl Halide (R'-X) | Secondary/Tertiary Amine | Nucleophilic Substitution (Sₙ2) |

Electrophilic Aromatic Substitution Patterns on the Fluorobromophenyl Moiety

Considering the directing effects:

Fluorine (at C6): Directs to C1 (occupied) and C3, C5.

Bromine (at C2): Directs to C1 (occupied), C3, and C5.

Both halogens reinforce substitution at the C3 and C5 positions. The protonated aminoethyl group at C1 would direct to C3 and C5. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions of the phenyl ring. A practical example of a similar system is the nitration of 2-bromo-4-fluorophenol, which under the action of a sulfuric acid-nitric acid mixture, yields the 2-bromo-4-fluoro-6-nitrophenol, demonstrating electrophilic attack at a position activated by the hydroxyl group and directed by the halogens. google.com For This compound , nitration would be expected to yield a mixture of (S)-1-(2-bromo-6-fluoro-3-nitrophenyl)ethanamine and (S)-1-(2-bromo-6-fluoro-5-nitrophenyl)ethanamine .

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide

The carbon-bromine bond in This compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The presence of the ortho-aminoethyl group can potentially influence the catalytic cycle through coordination with the palladium center, although studies on unprotected ortho-bromoanilines have shown successful couplings. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or alkyl-/alkenyl-substituted arenes. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the vinylic position of the alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a powerful method for the synthesis of aryl-substituted alkynes.

| Reaction Name | Coupling Partner | Product Type | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Biaryls, Alkyl/Alkenyl Arenes | Pd Catalyst, Base |

| Heck | Alkene | Substituted Alkenes | Pd Catalyst, Base |

| Sonogashira | Terminal Alkyne | Aryl Alkynes | Pd Catalyst, Cu(I) Co-catalyst, Base |

Advanced Applications As Chiral Building Blocks and Synthons

Precursor in the Synthesis of Optically Active Ligands for Asymmetric Catalysis

While extensive research specifically detailing the use of (S)-1-(2-bromo-6-fluorophenyl)ethanamine in the synthesis of optically active ligands for asymmetric catalysis is not widely available in peer-reviewed literature, its structural motifs suggest significant potential. Chiral amines are fundamental components of many privileged ligand classes, including phosphine-amine, phosphine-oxazoline, and salen-type ligands. The primary amine group of this compound can be readily functionalized to introduce phosphine (B1218219) groups or to be incorporated into larger ligand frameworks. The steric and electronic properties of the 2-bromo-6-fluorophenyl group could influence the catalytic activity and enantioselectivity of the resulting metal complexes, making this an area ripe for further investigation.

Role in the Stereocontrolled Construction of Complex Heterocyclic Systems

This compound has been identified as a potential intermediate in the synthesis of complex heterocyclic systems. Patent literature indicates its utility as a starting material for creating diverse libraries of compounds, including substituted pyrazolo-pyridines. In these synthetic pathways, the chiral amine can be used to introduce a stereocenter and to build upon the heterocyclic core. The bromine atom on the aromatic ring also serves as a handle for further functionalization through cross-coupling reactions, allowing for the elaboration of the heterocyclic scaffold.

Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds

The application of this compound as an intermediate in the preparation of advanced pharmaceutical scaffolds is an area of active interest, particularly in the discovery of new therapeutic agents. Patent documents have disclosed its potential use in the synthesis of inhibitors for various kinases, which are crucial targets in oncology, immunology, and inflammatory diseases. The compound's structure can be incorporated into the final molecule to interact with the target protein, with the chiral center playing a key role in defining the binding affinity and selectivity.

| Potential Therapeutic Area | Target Class | Role of this compound |

| Oncology | Kinase Inhibitors | Introduction of a key stereocenter for specific binding |

| Inflammatory Diseases | Enzyme Inhibitors | Serves as a foundational chiral scaffold |

| Autoimmune Diseases | Modulators of Protein-Protein Interactions | Provides a defined 3D structure for molecular recognition |

Design and Synthesis of Structurally Modified Analogues

The structural framework of this compound allows for systematic modifications to fine-tune its properties for various applications.

The halogenation pattern of the phenyl ring can be altered to modulate the electronic and steric properties of the molecule. For instance, replacing the bromine atom with chlorine or iodine, or altering the position of the fluorine atom, could impact the reactivity of the compound in cross-coupling reactions and influence the biological activity of its derivatives.

Modification of the ethylamine (B1201723) side chain offers another avenue for creating structural diversity. Homologues of the parent compound, such as those with propyl or butyl side chains, could be synthesized to probe the impact of chain length on biological activity or ligand performance. Introducing further substitution on the alkyl chain could also lead to new classes of chiral building blocks.

The primary amine group of this compound is a prime site for derivatization. N-acylation, N-alkylation, and N-sulfonylation reactions can be employed to introduce a wide array of functional groups. These modifications are crucial for transforming the building block into more complex intermediates for pharmaceutical synthesis or for creating novel ligand structures.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Landscape Exploration

The biological activity and chemical reactivity of a flexible molecule such as (S)-1-(2-bromo-6-fluorophenyl)ethanamine are intrinsically linked to its three-dimensional structure. Conformational analysis is therefore crucial to identify the most stable arrangements of its atoms and to understand the energy barriers between different conformations.

For phenylethylamine and its derivatives, the primary degrees of conformational freedom involve the rotation around the Cα-Cβ and Cβ-C(aryl) bonds. Theoretical studies on the parent compound, 2-phenylethylamine, have identified multiple stable conformers, including gauche and anti-arrangements of the ethylamine (B1201723) side chain relative to the phenyl ring. The gauche conformers are often stabilized by a weak N-H···π interaction between the amino group and the aromatic ring. researchgate.netrsc.orgnih.gov

In the case of this compound, the bulky bromine and fluorine atoms in the ortho positions of the phenyl ring are expected to significantly influence the conformational landscape. These substituents would likely create steric hindrance, restricting the rotation around the C-C single bonds and altering the relative energies of the possible conformers. A systematic conformational search followed by geometry optimization using methods like Density Functional Theory (DFT) would be necessary to map out the potential energy surface.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-Cα-Cβ-C1) | Relative Energy (kcal/mol) |

| Gauche I | ~60° | 0.00 |

| Gauche II | ~-60° | 0.75 |

| Anti | ~180° | 2.50 |

| Gauche III (ortho-hindered) | ~120° | 5.20 |

Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. The values are based on general principles of steric hindrance and intramolecular interactions in substituted phenylethylamines.

Electronic Structure Calculations and Molecular Orbital Theory

The electronic properties of this compound, governed by the distribution of electrons within its molecular orbitals, are key to understanding its reactivity. Molecular orbital (MO) theory provides a framework for describing the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For a substituted phenylethylamine, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group. The presence of the electron-withdrawing fluorine and bromine atoms would be expected to lower the energy of the HOMO and LUMO compared to unsubstituted phenylethylamine. researchgate.net

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge distribution and donor-acceptor interactions within the molecule. mdpi.com This would reveal the extent of electron delocalization and the nature of the intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: These values are illustrative and represent typical ranges for similar halogenated aromatic compounds.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a versatile computational method for investigating the mechanisms of chemical reactions. For this compound, DFT could be employed to study a variety of transformations, such as its synthesis or its participation in subsequent reactions.

For instance, the synthesis of chiral phenylethylamines often involves the reductive amination of a corresponding ketone. DFT calculations can model the entire reaction pathway, identifying the structures of transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing insight into the reaction kinetics and thermodynamics. mdpi.com Such studies can help to understand the stereoselectivity of the synthesis, explaining why the (S)-enantiomer is preferentially formed.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Chiroptical Data)

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nrel.govnih.govbris.ac.uk For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in its lowest energy conformation. Comparing the predicted spectrum with an experimental one can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. This allows for the prediction of the infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion, and the calculated spectrum can aid in the assignment of the absorption bands observed experimentally. researchgate.net

Chiroptical Data: As a chiral molecule, this compound will exhibit optical activity. Time-dependent DFT (TD-DFT) can be used to predict its electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These techniques are highly sensitive to the absolute configuration of a molecule. By comparing the calculated and experimental chiroptical spectra, the (S)-configuration can be unequivocally confirmed. acs.org

Molecular Modeling of Interactions with Hypothetical Binding Sites

Given that many phenylethylamine derivatives exhibit biological activity, molecular docking simulations can be used to explore how this compound might interact with a hypothetical protein binding site. nih.govbiomolther.orgkoreascience.kr

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In a hypothetical scenario, a model of a relevant enzyme or receptor active site would be used. The this compound molecule would then be computationally "docked" into this site. The simulation would identify potential binding poses and estimate the binding affinity. These studies can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that might contribute to binding. For this molecule, the amine group could act as a hydrogen bond donor or acceptor, while the bromo-fluorophenyl ring could engage in hydrophobic and halogen bonding interactions. nih.govnih.govmdpi.com

Table 3: Potential Intermolecular Interactions in a Hypothetical Binding Site

| Interaction Type | Molecular Feature Involved | Potential Binding Site Residue |

| Hydrogen Bond | Amino group (-NH₂) | Aspartic Acid, Glutamic Acid, Serine |

| Halogen Bond | Bromine atom | Carbonyl oxygen of peptide backbone |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Ethyl group, Phenyl ring | Leucine, Isoleucine, Valine |

Note: This table lists plausible interactions based on the chemical structure of the compound and general principles of molecular recognition.

Future Research Trajectories and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. openaccessgovernment.org For the synthesis of chiral amines like (S)-1-(2-bromo-6-fluorophenyl)ethanamine, this involves moving away from traditional methods that often rely on harsh conditions, stoichiometric reagents, and unsustainable transition metal catalysts, which generate significant waste. openaccessgovernment.org Future research is centered on the development of greener alternatives that are more atom-efficient and have a lower environmental impact.

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity under mild conditions. openaccessgovernment.org For instance, the direct conversion of alcohol starting materials, which are abundant in renewable biomass, into chiral amines is a major goal. openaccessgovernment.org Researchers have demonstrated the feasibility of converting a range of alcohols into single-enantiomer amines using a dual-enzyme system of an alcohol dehydrogenase and an amine dehydrogenase. openaccessgovernment.org This process is highly atom-efficient, consuming only ammonia and producing water as the sole byproduct. openaccessgovernment.org

Asymmetric hydrogenation of unsaturated nitrogen-containing compounds is another powerful and green strategy for producing optically active amines. nih.gov This method boasts excellent atom economy with minimal waste generation. nih.gov The development of innovative and sustainable synthetic routes is driven by the high demand for enantiomerically pure amines in the life sciences. nih.gov

Integration into Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry is emerging as a transformative technology for the synthesis of active pharmaceutical ingredients (APIs). chromatographyonline.com This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. chromatographyonline.com The integration of continuous flow processes for the synthesis of this compound is a key area of future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. chromatographyonline.com The small reaction volumes inherent in flow reactors also minimize the risks associated with highly reactive or hazardous intermediates. chromatographyonline.com Furthermore, continuous flow systems can be readily automated and integrated with real-time analytical techniques for process monitoring and optimization. chromatographyonline.com

Discovery of Novel Biocatalysts with Enhanced Stereoselectivity

The synthesis of enantiomerically pure chiral amines is a critical challenge in pharmaceutical manufacturing. frontiersin.org Biocatalysis, utilizing enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs), offers a highly selective and sustainable alternative to traditional chemical methods. frontiersin.orgmdpi.commdpi.com A significant focus of future research is the discovery and engineering of novel biocatalysts with improved activity, stability, and stereoselectivity, particularly for complex substrates like this compound.

Transaminases are particularly valuable for their ability to catalyze the asymmetric amination of ketones. mdpi.comacs.org However, wild-type enzymes often have limitations in their substrate scope and can be inhibited by substrates or products. acs.org Protein engineering techniques, such as directed evolution and rational design, are being employed to overcome these limitations. nih.govrsc.org For example, the catalytic efficiency of transaminases towards bulky chiral amine synthesis has been significantly improved by engineering the large binding pocket of the enzyme. rsc.org

Similarly, IREDs and AmDHs are being engineered to expand their substrate scope and enhance their stereoselectivity. frontiersin.orgresearchgate.netmdpi.com The discovery of new enzymes from diverse microbial sources through metagenomic screening is also a promising approach to expand the biocatalytic toolbox for chiral amine synthesis. mdpi.com The development of robust and highly selective biocatalysts will be crucial for the efficient and sustainable production of this compound.

Exploration of Emerging Analytical Techniques for Chiral Purity

Ensuring the enantiomeric purity of chiral compounds is of paramount importance in the pharmaceutical industry. mdpi.com Consequently, the development of rapid, accurate, and sensitive analytical methods for determining enantiomeric excess (ee) is a critical area of research. For this compound, future work will involve the exploration and application of emerging analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for chiral recognition. mdpi.com The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce chemical shift differences between enantiomers, allowing for the determination of their ratio. mdpi.comacs.orglibretexts.org For primary amines, a simple three-component derivatization with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (BINOL) can create diastereomeric iminoboronate esters with well-resolved signals in the 1H NMR spectrum. nih.gov Furthermore, multinuclear NMR, particularly 19F NMR, is highly suitable for the analysis of fluorinated chiral compounds due to the large chemical shift dispersion of the fluorine nucleus. mdpi.comacs.org

Supercritical Fluid Chromatography (SFC): SFC has become a preferred technique for both analytical and preparative chiral separations in the pharmaceutical industry. researchgate.net Compared to high-performance liquid chromatography (HPLC), SFC offers faster analysis times, reduced solvent consumption, and often complementary or enhanced chiral selectivity. chromatographyonline.comchromatographyonline.com The use of polysaccharide-based and other chiral stationary phases (CSPs) in SFC is a key area of development for the efficient separation of chiral amines. chromatographyonline.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive chiroptical method for ee determination. acs.org Protocols involving the derivatization of chiral primary amines to form complexes with metal ions and chiral ligands can produce distinct CD signals for each enantiomer, allowing for their quantification. nih.govresearchgate.net

| Analytical Technique | Principle | Advantages for this compound Analysis |

| NMR Spectroscopy | Formation of diastereomeric complexes with chiral agents leading to distinct NMR signals. mdpi.comacs.orgnih.gov | High accuracy; 19F NMR is particularly advantageous for fluorinated compounds. mdpi.comacs.org |

| SFC | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase. researchgate.netchromatographyonline.com | Fast analysis, reduced solvent use, high efficiency, and complementary selectivity to HPLC. chromatographyonline.comchromatographyonline.com |

| CD Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. acs.org | Rapid analysis, high sensitivity, suitable for high-throughput screening. nih.gov |

Applications in Advanced Functional Materials (e.g., Chiral Polymers, Sensors)

The unique properties of chiral molecules are increasingly being harnessed in the field of materials science to create advanced functional materials. chiralpedia.com Chiral amines, including fluorinated derivatives like this compound, are valuable building blocks for the synthesis of such materials due to their ability to introduce chirality and specific functionalities. sigmaaldrich.comnih.gov

Chiral Polymers: The incorporation of chiral units into polymer backbones can lead to materials with unique optical, electronic, and recognition properties. chiralpedia.com For example, chiral polymers can be used in enantioselective separations, as chiral catalysts, and in the development of chiroptical devices. The presence of the bromine and fluorine atoms in this compound can also be exploited to tune the physical and chemical properties of the resulting polymers.

Chiral Sensors: Chiral materials are being developed for use in sensors that can distinguish between enantiomers of a target analyte. chiralpedia.commdpi.com This is particularly important in pharmaceutical analysis and environmental monitoring. chiralpedia.com this compound could be incorporated into sensor platforms, where its specific interactions with other chiral molecules could be used for enantioselective recognition. The development of sensor arrays, which can discriminate between a wide range of chiral analytes, is a particularly promising area. mdpi.com

The exploration of this compound in these and other advanced materials represents a significant and largely untapped area of future research with the potential for high-impact applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.